Methyl(thiophen-2-yl)phosphinic acid
Description
Methyl(thiophen-2-yl)phosphinic acid is an organophosphorus compound featuring a phosphinic acid core (R₂P(O)OH) substituted with a methyl group and a thiophen-2-yl moiety. This structure combines the electron-deficient phosphorus center with the aromatic thiophene ring, conferring unique electronic and steric properties.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between methylphosphinic acid derivatives and thiophen-2-yl organometallic reagents (e.g., Grignard or lithium reagents) . Such methods are common for synthesizing heterocycle-containing phosphinic acids, as seen in the preparation of benzo[b]thiophene-phosphonic acid derivatives . Applications may span medicinal chemistry (e.g., enzyme inhibition) or material science, leveraging the thiophene’s π-conjugation and phosphorus’s chelating ability.
Properties
CAS No. |
93973-57-0 |
|---|---|
Molecular Formula |
C5H7O2PS |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl(thiophen-2-yl)phosphinic acid |
InChI |
InChI=1S/C5H7O2PS/c1-8(6,7)5-3-2-4-9-5/h2-4H,1H3,(H,6,7) |
InChI Key |
IMAOORVXZRWNEY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(thiophen-2-yl)phosphinic acid typically involves the reaction of thiophene derivatives with phosphorus-containing reagents. One common method is the reaction of thiophene with methylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl(thiophen-2-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide or phosphine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Phosphine oxides or phosphines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl(thiophen-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl(thiophen-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. The thiophene ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Properties of Methyl(thiophen-2-yl)phosphinic Acid and Analogs
Key Observations:
- Acidity: this compound is less acidic than phosphonic acids (pKa ~1.0–1.5) but comparable to methylphosphinic acid (~1.8–2.2) due to the weaker electron-withdrawing effect of the phosphinic group . Thiophene-2-carboxylic acid, with a carboxylic acid group, is significantly less acidic (pKa ~4.5–5.0) .
- Solubility: The thiophene moiety increases hydrophobicity compared to methylphosphinic acid, reducing water solubility. This contrasts with thiophene-2-carboxylic acid, which has even lower solubility due to its planar aromatic structure .
- This is absent in methylphosphinic acid but prominent in larger phosphonic analogs like [(benzo[b]thiophen-2-yl)-methyl]-phosphonic acid .
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